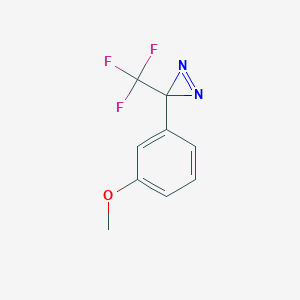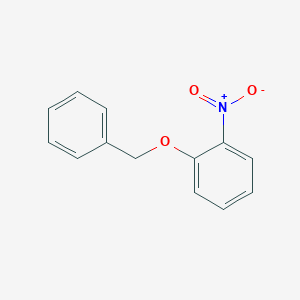
1-(Benzyloxy)-2-nitrobenzene
Overview
Description
1-(Benzyloxy)-2-nitrobenzene, also known as 1-benzyl-2-nitrobenzene, is an organic compound belonging to the nitrobenzene family. It has a molecular weight of 185.14 g/mol and is a colorless liquid at room temperature. It is widely used in the synthesis of pharmaceuticals and other chemicals due to its reactivity and solubility.
Scientific Research Applications
Application in Medicinal Chemistry
Field:
Organic chemistry, specifically medicinal chemistry.
Summary:
1-(Benzyloxy)-2-nitrobenzene has been investigated for its potential as a pharmacologically active compound. Researchers have synthesized and characterized this compound to explore its biological properties.
Experimental Procedures:
Synthesis
The compound is synthesized by coupling an aromatic substituted aldehyde with 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one. The synthesized compound is then characterized using techniques such as IR spectroscopy, ^13C NMR, ^1H NMR, and mass spectrometry .
Results:
The compound exhibits antimicrobial activity, which makes it a potential candidate for further drug development. Quantitative data on its inhibitory effects against specific microorganisms are reported .
Application in Catalysis
Field:
Organic synthesis and catalysis.
Summary:
1-(Benzyloxy)-2-nitrobenzene can serve as a substrate or ligand in catalytic reactions. Researchers have explored its utility in various transformations.
Experimental Procedures:
- Palladium-Catalyzed Reactions : The compound can be used as a ligand in Pd-catalyzed reactions. For example, it may participate in carbonylation reactions or other transformations involving C–H activation .
Results:
The compound’s strategic structure allows it to engage in hydrogen bonding and facilitate catalytic processes. Researchers have successfully employed it in specific reactions, leading to the formation of new compounds.
Application in Organic Synthesis
Field:
Organic chemistry and synthetic methodology.
Summary:
1-(Benzyloxy)-2-nitrobenzene can be used as a building block in organic synthesis. Researchers have incorporated it into various reaction sequences.
Experimental Procedures:
properties
IUPAC Name |
1-nitro-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWSXGRMDPBISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352983 | |
| Record name | Benzyl 2-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-2-nitrobenzene | |
CAS RN |
4560-41-2 | |
| Record name | Benzyl 2-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

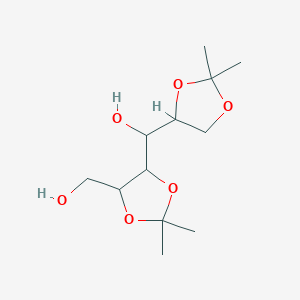


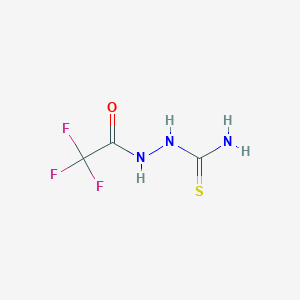
![Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B16531.png)
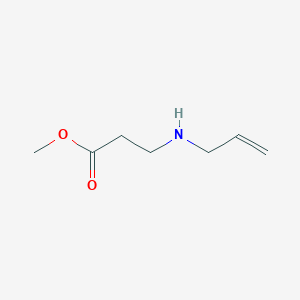
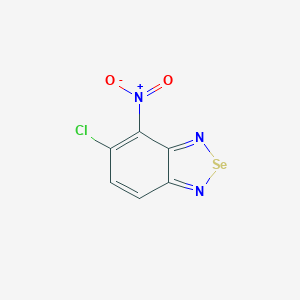
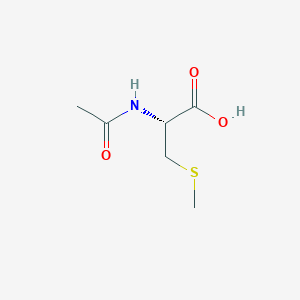
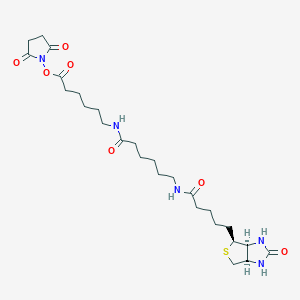
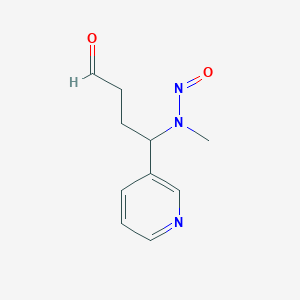
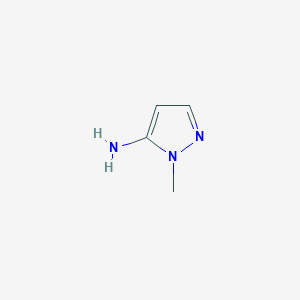
![2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16556.png)
![2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16558.png)
